molecular formula C20H44BrP B1358751 Tributyl-n-octylphosphonium Bromide CAS No. 57702-65-5

Tributyl-n-octylphosphonium Bromide

Cat. No.: B1358751
CAS No.: 57702-65-5
M. Wt: 395.4 g/mol
InChI Key: UJMLRSWRUXXZEW-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl-n-octylphosphonium Bromide can be synthesized through the quaternization of tributylphosphine with n-octyl bromide. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tributyl-n-octylphosphonium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a chloride ion would yield Tributyl-n-octylphosphonium Chloride .

Scientific Research Applications

Tributyl-n-octylphosphonium Bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tributyl-n-octylphosphonium Bromide exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. The phosphonium center can interact with negatively charged sites on biological molecules, altering their function and activity. This interaction can disrupt membrane integrity, leading to antimicrobial effects, or modulate enzyme activity, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tributylmethylphosphonium Bromide
  • Tributylethylphosphonium Bromide
  • Tributylpropylphosphonium Bromide

Comparison

Tributyl-n-octylphosphonium Bromide is unique due to its longer alkyl chain (n-octyl group), which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain can enhance its solubility in non-polar solvents and its ability to interact with hydrophobic environments, making it more effective in certain applications such as phase-transfer catalysis and membrane studies .

Properties

IUPAC Name

tributyl(octyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44P.BrH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMLRSWRUXXZEW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627454
Record name Tributyl(octyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57702-65-5
Record name Tributyl(octyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl-n-octylphosphonium Bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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